molecular formula C9H12N6O4 B1267111 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine CAS No. 28279-62-1

7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine

Cat. No.: B1267111
CAS No.: 28279-62-1
M. Wt: 268.23 g/mol
InChI Key: RDPTWPVOUPSVOZ-UHFFFAOYSA-N
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Description

7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the oxolane ring and the hydroxymethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield different analogs.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups.

Scientific Research Applications

7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and oxolane-containing molecules. Examples are:

Uniqueness

What sets 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(7-aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)14-15(13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPTWPVOUPSVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NN(N=C2C(=N1)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299840
Record name NSC133118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28279-62-1
Record name NSC133118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC133118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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